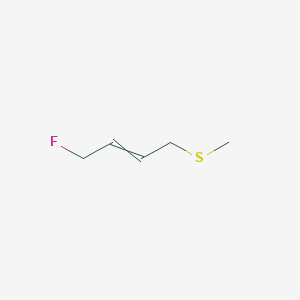![molecular formula C11H15Cl2N5O2 B14367436 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione CAS No. 94520-76-0](/img/structure/B14367436.png)
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is a synthetic compound known for its cytotoxic properties It belongs to the class of nitrogen mustards, which are alkylating agents used in chemotherapy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives.
Aplicaciones Científicas De Investigación
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione has been extensively studied for its applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study alkylation reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cancer cell proliferation.
Industry: Utilized in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This leads to the formation of interstrand cross-links (ICLs), which prevent DNA replication and transcription, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy with a similar mechanism of action.
Chlorambucil: An alkylating agent used to treat chronic lymphocytic leukemia and lymphomas.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is unique due to its specific structure, which combines the alkylating properties of nitrogen mustards with the purine scaffold. This combination allows it to effectively target and alkylate DNA, making it a potent chemotherapeutic agent.
Propiedades
Número CAS |
94520-76-0 |
|---|---|
Fórmula molecular |
C11H15Cl2N5O2 |
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
8-[bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15Cl2N5O2/c1-16-7-8(17(2)11(20)15-9(7)19)14-10(16)18(5-3-12)6-4-13/h3-6H2,1-2H3,(H,15,19,20) |
Clave InChI |
CZMLGOIMTQWBTA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


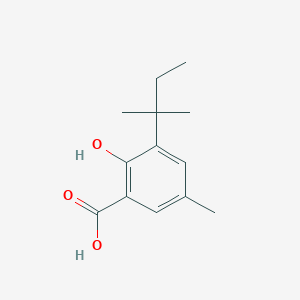
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
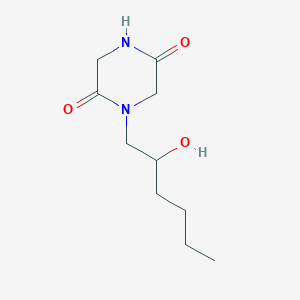
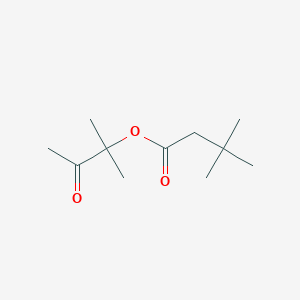
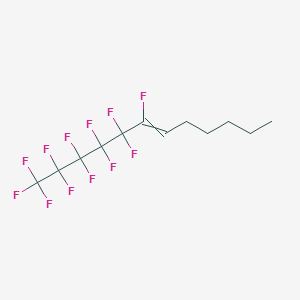

![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)

![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
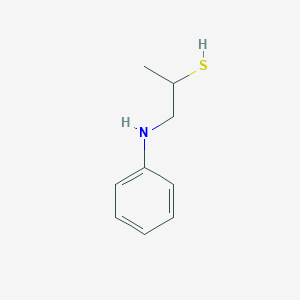

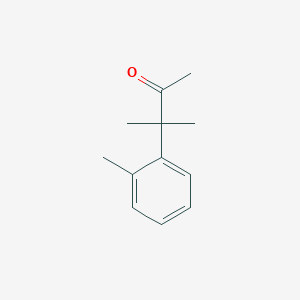
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
